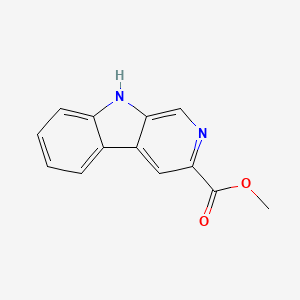

beta-Carboline-3-carboxylic acid methyl ester

Overview

Description

Methyl beta-carboline-3-carboxylate, commonly known as BETA-CCM, is a compound belonging to the beta-carboline family. Beta-carbolines are molecules that act on the benzodiazepine site of the GABA-A complex receptor. BETA-CCM is an inverse agonist of the GABA-A receptor complex, meaning it has properties opposite to those of benzodiazepines .

Preparation Methods

Synthetic Routes and Reaction Conditions

BETA-CCM can be synthesized through various synthetic routes. One common method involves the reaction of tryptamine with glyoxylic acid, followed by cyclization and esterification to form the beta-carboline structure. The reaction conditions typically involve acidic or basic catalysts and controlled temperatures to ensure proper cyclization and esterification .

Industrial Production Methods

Industrial production of BETA-CCM involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain high-purity BETA-CCM suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

BETA-CCM undergoes various chemical reactions, including:

Oxidation: BETA-CCM can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of BETA-CCM can lead to the formation of reduced beta-carboline derivatives.

Substitution: BETA-CCM can undergo substitution reactions, where functional groups on the beta-carboline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized carboxylic acids, reduced beta-carboline derivatives, and substituted beta-carboline compounds. These products have diverse applications in research and pharmaceuticals .

Scientific Research Applications

BETA-CCM has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the GABA-A receptor complex and its role in various chemical processes.

Biology: Employed in research on memory processes, anxiety, and epileptic seizures due to its inverse agonist properties.

Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

BETA-CCM exerts its effects by acting as an inverse agonist at the benzodiazepine site of the GABA-A receptor complex. This action leads to the modulation of the GABA-A receptor channel, affecting memory processes, anxiety, and seizure activity. The molecular targets involved include the GABA-A receptor and associated signaling pathways .

Comparison with Similar Compounds

BETA-CCM is unique among beta-carbolines due to its specific inverse agonist properties. Similar compounds include:

Propyl beta-carboline-3-carboxylate (BETA-CCP): Another inverse agonist with similar effects on the GABA-A receptor.

Methylamide beta-carboline (FG 7142): Known for its anxiogenic properties.

Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM): Used in research for its convulsive properties.

Beta-carboline-3-carboxylate-t-butyl ester (BETA-CCt): Studied for its effects on anxiety and learning.

6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (Pinoline): Investigated for its potential therapeutic effects .

BETA-CCM stands out due to its specific binding affinity and inverse agonist action at the GABA-A receptor, making it a valuable tool in neuropharmacological research.

Biological Activity

Beta-carboline-3-carboxylic acid methyl ester (β-CCM) is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly its interactions with the central nervous system. This article provides a comprehensive overview of the biological activity of β-CCM, including its anxiolytic properties, convulsant effects, and receptor binding characteristics.

1. Chemical Structure and Synthesis

Beta-carbolines are a class of compounds known for their complex structures and potential therapeutic applications. The synthesis of β-CCM typically involves the condensation of tryptophan derivatives with aldehydes, followed by various chemical modifications to achieve the desired ester form . The structure is characterized by a fused indole and pyridine ring system, which is pivotal for its biological activity.

2.1 Anxiolytic Activity

Recent studies have demonstrated that β-CCM exhibits anxiolytic effects. In an experimental model using the elevated plus maze (EPM), β-CCM was shown to increase the number of entries into the open arms of the maze, indicative of reduced anxiety levels in test subjects . The anxiolytic activity was compared to standard treatments such as diazepam, with β-CCM showing comparable efficacy.

| Compound | Open Arm Entries (mean ± SEM) |

|---|---|

| β-CCM | 81.66 ± 21.058 |

| Diazepam | 73.6 ± 26.244 |

| Control | Significantly lower values |

These results suggest that β-CCM may act as a potential candidate for developing new anxiolytic agents.

2.2 Convulsant Effects

Conversely, β-CCM also demonstrates proconvulsant properties. Studies indicate that when administered at doses around 10 mg/kg, it can induce convulsions in a significant percentage of subjects . The median latency for convulsion onset was approximately 2.12 minutes, highlighting its potent excitatory effects on the central nervous system.

3.1 Receptor Binding

β-CCM's interaction with benzodiazepine receptors has been extensively studied. It acts as a potent inhibitor of -flunitrazepam binding in rat brain tissues . This binding affinity suggests that β-CCM may modulate GABAergic activity, contributing to both its anxiolytic and convulsant effects.

The differential effects observed with various esters of β-carboline further elucidate its mechanism:

| Ester Form | In Vitro Binding Affinity | In Vivo Effects |

|---|---|---|

| Methyl | High | Proconvulsant |

| Ethyl | Moderate | Proconvulsant |

| Propyl | Low | No significant effect |

These findings indicate that structural variations in the compound can significantly alter its pharmacological profile.

3.2 GABA Interaction

GABA plays a crucial role in modulating the effects of β-CCM on benzodiazepine receptors. Research shows that GABA reduces the binding affinity of β-CCM to these receptors, suggesting a competitive interaction that may influence both therapeutic and adverse effects .

4. Case Studies

Several case studies have highlighted the dual nature of β-CCM's biological activity:

- Anxiolytic Efficacy : In animal models, β-CCM administration led to increased exploratory behavior in anxiety-inducing environments.

- Convulsion Induction : A study documented cases where low doses of β-CCM enhanced convulsive responses when combined with other proconvulsant agents like pentylenetetrazol (PTZ), indicating potential risks in polypharmacy scenarios .

Properties

IUPAC Name |

methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHFPVCOXBJPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990214 | |

| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69954-48-9 | |

| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69954-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Carboline-3-carboxylic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069954489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Pyrido(3,4b) indole-3-carboxylicacid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CARBOLINE-3-CARBOXYLIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2A008F6YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.